1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide

Vue d'ensemble

Description

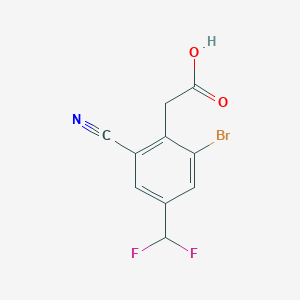

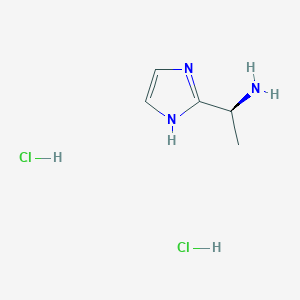

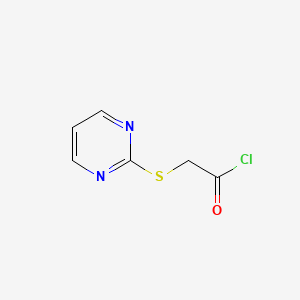

1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide is a compound with the molecular formula C12H10F3N3O2S . It is also known as Cyclopropanecarboxamide, 1-amino-N-[6-(trifluoromethoxy)-2-benzothiazolyl]- .

Synthesis Analysis

The synthesis of 1-Amino-cyclopropanecarboxylic acid derivatives involves several methods, including the alkylation of glycine equivalents with 1,2-electrophiles, the intramolecular cyclization of γ-substituted amino acid derivatives, and alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .Applications De Recherche Scientifique

Antiprion Activity Improvement

Research into derivatives of aminothiazole, including cyclopropanecarboxylic acid (4-biphenylthiazol-2-yl)amide, has identified compounds with significantly improved antiprion potency in ScN2a-cl3 cells. These derivatives exhibit enhanced brain exposure and effectiveness in combating prion disease, showcasing at least tenfold greater brain exposure/EC50 ratios compared to their predecessors (Li et al., 2013).

Copper(II) Chelation for Therapeutic Applications

The coupling of specific carboxylic acids with 1-methyl-8-amino-3,13,16-trithia-6,10,19-triazabicyclo[6.6.6]icosane (AMN3S3sar) has yielded new ligands that form copper(II) complexes. These complexes are investigated for their potential therapeutic applications, highlighting the role of such chemical structures in medical research (Lee et al., 2015).

Development of New Class of Cyclic Dipeptidyl Ureas

The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of pseudopeptidic [1,2,4]triazines. These compounds, derived from combining different amino acids, showcase the versatility of cyclopropane derivatives in creating novel biochemical structures with potential therapeutic applications (Sañudo et al., 2006).

Synthesis of Pyridine Derivatives for Antimicrobial Activity

A study on the synthesis of new pyridine derivatives, including the utilization of 2-amino substituted benzothiazoles, has been conducted to explore their antimicrobial activity. These derivatives demonstrate variable and modest effectiveness against certain strains of bacteria and fungi, suggesting potential for developing new antimicrobial agents (Patel et al., 2011).

Exploration of Heterocyclic Derivatives

Research into the creation of new heterocyclic derivatives from cyclopropane dicarboxylic acid has led to compounds with thiadiazole and 1,2,4-triazole moieties. These derivatives expand the chemical space of cyclopropane applications, offering new avenues for pharmaceutical development (Sharba et al., 2005).

Propriétés

IUPAC Name |

1-amino-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O2S/c13-12(14,15)20-6-1-2-7-8(5-6)21-10(17-7)18-9(19)11(16)3-4-11/h1-2,5H,3-4,16H2,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJUBFOQPVMTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methanone, [4-(2-methoxyphenyl)-1-piperazinyl]-3-piperidinyl-](/img/structure/B1413348.png)